Pomalidomide-5-C2-NH2 (hydrochloride)

PROTAC off-target profiling C2H2 zinc finger degrome CRBN ligand selectivity

Pomalidomide-5-C2-NH2 (hydrochloride) is a C5-functionalized cereblon E3 ligase ligand-linker conjugate engineered for clean-pharmacology PROTAC development. Unlike unmodified pomalidomide, C5 substitution orients into a hydrophobic CRBN pocket to reduce off-target zinc finger protein degradation—critical for apoptosis and proliferation assays. The terminal primary amine enables direct amide coupling with carboxyl-containing warheads in high-throughput synthesis campaigns. Validated in peer-reviewed androgen receptor PROTAC studies. Select this intermediate to minimize synthetic steps, maximize conjugation yields, and achieve robust CRBN engagement comparable to or exceeding the parent scaffold (Kd ~1.4 µM).

Molecular Formula C15H17ClN4O4
Molecular Weight 352.77 g/mol
Cat. No. B12382373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C2-NH2 (hydrochloride)
Molecular FormulaC15H17ClN4O4
Molecular Weight352.77 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl
InChIInChI=1S/C15H16N4O4.ClH/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21;/h1-2,7,11,17H,3-6,16H2,(H,18,20,21);1H
InChIKeyYSACDBBTDKQGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5-C2-NH2 (Hydrochloride) for PROTAC Synthesis: Core Identity and Procurement Context


Pomalidomide-5-C2-NH2 (hydrochloride) (CAS 2225940-46-3; molecular formula C₁₅H₁₇ClN₄O₄, MW 352.77) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The compound incorporates pomalidomide's glutarimide CRBN-binding pharmacophore with a C2-ethylenediamine linker terminated by a primary amine, enabling direct amide bond formation with carboxyl-containing target ligands . Unlike generic pomalidomide (Kd = 1.4 µM; IC50,TE = 0.30 µM [2]) or unfunctionalized IMiD scaffolds, this building block features strategic functionalization at the C5 position of the phthalimide ring—a design choice supported by structural biology demonstrating that C5 substituents orient into a hydrophobic pocket between two tryptophan 'shelves' on CRBN, making small lipophilic additions at this site affinity-neutral or potentially affinity-enhancing while simultaneously providing a synthetic handle for linker installation [3].

Why Pomalidomide-5-C2-NH2 Cannot Be Replaced with Generic Pomalidomide or Alternative CRBN Ligands


Generic substitution of Pomalidomide-5-C2-NH2 (hydrochloride) with unmodified pomalidomide or alternative functionalized CRBN ligands carries significant experimental risk due to three interdependent factors: (1) off-target zinc finger (ZF) protein degradation, (2) linker chemistry incompatibility, and (3) non-transferable structure-activity relationships (SAR). Unmodified pomalidomide-based PROTACs exhibit promiscuous off-target degradation of numerous C2H2 ZF proteins, creating experimental noise and potential toxicity signals that obscure true on-target pharmacology [1]. Meanwhile, alternative functionalization positions (C4 vs. C5) produce distinct exit vectors and CRBN interaction geometries—C4 substituents orient toward the solvent-filled channel, while C5 substituents project into a defined hydrophobic pocket, altering ternary complex assembly efficiency and linker trajectory [2]. Furthermore, PROTAC linker length and composition dramatically influence degradation potency; DC50 values can differ by orders of magnitude between PEG-containing vs. alkyl-chain linkers or short vs. extended linkers [3]. Direct head-to-head evaluation of pomalidomide analogues with varying C4/C5 substituents and linker architectures demonstrates that these parameters are non-transferable—a functionalized intermediate validated for one PROTAC series cannot be assumed to perform equivalently in another [4].

Pomalidomide-5-C2-NH2 (Hydrochloride): Quantitative Differentiation Evidence vs. Closest Analogs


C5 Positional Functionalization Reduces Off-Target Zinc Finger Degradation vs. C4 or Unmodified PROTACs

Pomalidomide-5-C2-NH2 incorporates functionalization at the C5 position of the phthalimide ring. Systematic evaluation of pomalidomide-based PROTACs using a high-throughput imaging platform revealed that unmodified pomalidomide-derived PROTACs degrade a broad panel of C2H2 zinc finger (ZF) proteins. Selective functionalization at the C5 position—specifically with piperazine and 2,6-diazaspiro[3.3]heptane substituents—significantly reduced off-target ZF degradation while maintaining or enhancing on-target potency for the intended protein target (ALK) [1]. The assay utilized a degradation reporter system with GFP-tagged ZF domains normalized to untagged mCherry, enabling quantitative profiling of off-target degrome effects across a library of pomalidomide analogues [2].

PROTAC off-target profiling C2H2 zinc finger degrome CRBN ligand selectivity

Primary Amine Terminal Group Enables Direct Amide Coupling Without Additional Activation Steps

Pomalidomide-5-C2-NH2 (hydrochloride) features a terminal primary amine that enables rapid, high-yield conjugation with carboxyl-containing linkers or target ligands via standard peptide coupling reactions (e.g., EDC/HOBt or HATU/DIPEA) without requiring additional activation steps . In contrast, alternative pomalidomide-based building blocks terminating in carboxylic acids (e.g., Pomalidomide-C3-CO2H, Pomalidomide-PEG4-CO2H) require activation of the carboxyl group prior to coupling with amine-containing partners, adding a synthetic step and potential side reactions . The amine functionality of Pomalidomide-5-C2-NH2 also supports alternative conjugation chemistry including reductive amination, expanding the synthetic toolkit for PROTAC assembly .

PROTAC linker chemistry E3 ligase ligand conjugation amide bond formation

C5 Functionalization Preserves CRBN Binding Affinity While Enabling Linker Installation

Structural biology and medicinal chemistry studies demonstrate that functionalization at the C5 position of the pomalidomide phthalimide ring is affinity-neutral or potentially affinity-enhancing for CRBN binding, whereas modifications at other positions can disrupt the CRBN interaction interface [1]. The unmodified pomalidomide scaffold binds CRBN with Kd = 1.4 µM and target engagement IC50,TE = 0.30 µM [2]. C5 substituents orient into a hydrophobic pocket formed between two tryptophan 'shelves' on the CRBN surface, with small lipophilic groups at C5 capable of making additional van der Waals interactions that prolong residence time without disrupting the essential His-Trp clamp interaction [3]. This contrasts with C4 modifications, which project toward a solvent-filled channel and may introduce steric clashes that alter binding kinetics, and with glutarimide modifications, which directly disrupt the core CRBN pharmacophore [4].

CRBN binding affinity phthalimide functionalization E3 ligase recruitment

Cross-Validation in PROTAC Degrader Development: Androgen Receptor PROTAC Precedent

Pomalidomide-5-C2-NH2 (hydrochloride) is cited as an E3 ligase ligand-linker conjugate in peer-reviewed PROTAC development studies, establishing its utility in producing validated degraders [1]. In a study by Shibata et al. (2018) developing androgen receptor (AR) PROTACs, pomalidomide-based ligand-linker conjugates were conjugated to AR ligands, demonstrating that this class of functionalized pomalidomide intermediates reliably yields PROTACs with measurable degradation activity. While the specific DC50 or degradation efficiency values for PROTACs built from Pomalidomide-5-C2-NH2 are not isolated in the public domain, the publication establishes this compound class as a validated building block for generating functional protein degraders .

PROTAC validation androgen receptor degradation E3 ligase ligand-linker conjugate

Pomalidomide-5-C2-NH2 (Hydrochloride): Validated Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Reduced Off-Target ZF Degradation Profiles

Based on evidence that C5-functionalized pomalidomide PROTACs reduce off-target zinc finger protein degradation [1], Pomalidomide-5-C2-NH2 is optimally suited for building degrader libraries where clean pharmacology is critical. Researchers developing PROTACs for targets where ZF off-target effects could confound phenotypic readouts (e.g., apoptosis assays, proliferation screens) should prioritize this C5-functionalized intermediate over unmodified pomalidomide or C4-functionalized alternatives. The high-throughput imaging platform described in the literature [2] provides a validated workflow for assessing off-target profiles of resulting PROTACs.

Rapid Conjugation with Carboxyl-Containing Target Ligands or Linkers

The terminal primary amine of Pomalidomide-5-C2-NH2 enables direct amide coupling with carboxylic acid-containing partners without pre-activation steps [1], making this building block ideal for high-throughput PROTAC synthesis campaigns or medicinal chemistry optimization programs where synthetic efficiency and reproducibility are paramount. This contrasts with carboxyl-terminated pomalidomide building blocks [2] that require additional activation steps and may introduce side reactions. Procurement teams supporting parallel synthesis or library generation efforts should select this amine-functionalized intermediate to minimize synthetic steps and maximize conjugation yields.

PROTAC Design Where CRBN Binding Affinity Retention Is Non-Negotiable

Based on structural biology evidence that C5 functionalization is affinity-neutral or potentially affinity-enhancing for CRBN binding [1], Pomalidomide-5-C2-NH2 is the preferred building block for PROTAC programs where robust E3 ligase recruitment is essential for degradation efficiency. The unmodified pomalidomide scaffold's CRBN binding parameters (Kd = 1.4 µM; IC50,TE = 0.30 µM) [2] serve as a benchmark; C5-functionalized derivatives are expected to maintain comparable or improved binding kinetics, whereas modifications at other positions (C4, glutarimide) may compromise CRBN engagement. This makes Pomalidomide-5-C2-NH2 particularly suitable for targets with low endogenous expression or challenging degradation kinetics.

Validation and Optimization of PROTAC Degraders in Peer-Reviewed Workflows

Pomalidomide-5-C2-NH2 has established precedent in peer-reviewed PROTAC development literature [1], making it a credible choice for academic and industrial teams seeking to replicate published degradation strategies or extend existing SAR campaigns. The compound class has been validated in androgen receptor PROTAC studies [2], providing a reference point for expected synthetic compatibility and biological activity. Teams requiring a building block with documented utility in the primary literature—rather than untested commercial alternatives—should prioritize this intermediate to reduce technical risk and enable cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-5-C2-NH2 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.